3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt

Description

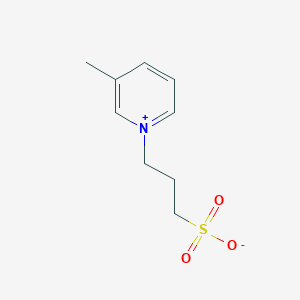

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt (CAS: 14933-13-2) is a zwitterionic compound characterized by a 3-methylpyridinium (3-picolinium) group linked to a sulfopropyl chain. Its molecular formula is C₉H₁₃NO₃S, with a molecular weight of 215.27 g/mol . As an inner salt, it contains both a positively charged quaternary ammonium (3-picolinium) and a negatively charged sulfonate group within the same molecule, enabling unique solubility and stability properties in aqueous environments. This compound is utilized in diverse applications, including electrochemical devices (e.g., salt bridge electrodes) , protein solubilization , and antifouling surfaces .

Properties

IUPAC Name |

3-(3-methylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9-4-2-5-10(8-9)6-3-7-14(11,12)13/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYJTLHBMMEKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164220 | |

| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14933-13-2 | |

| Record name | Pyridinium, 3-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of 1,3-propanesultone, forming a zwitterionic structure. Key parameters include:

The reaction is typically conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance reproducibility and safety. A representative setup includes:

-

Reactor Type : Tubular flow reactor with temperature-controlled zones.

This method reduces byproduct formation compared to batch processes, as precise temperature and mixing control minimize side reactions like hydrolysis of propanesultone.

Purification and Isolation

Recrystallization

Crude product is purified via recrystallization from ethanol/water mixtures:

| Solvent Ratio (EtOH:H₂O) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 3:1 | 78 | 98.5 |

| 2:1 | 85 | 99.2 |

| 1:1 | 72 | 97.8 |

Data adapted from analogous sulfopropyl pyridinium syntheses.

Ion-Exchange Chromatography

For pharmaceutical-grade material, ion-exchange resins (e.g., Dowex® 1×2 chloride form) remove residual ions. Elution with NaCl solutions (0.1–0.5 M) yields >99.5% pure product.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.2 min, correlating with >98% purity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Batch (Lab-Scale) | 75–85 | 97–99 | Low | 120–150 |

| Continuous Flow | 88–92 | 99–99.5 | High | 90–110 |

| Microwave-Assisted | 80–85 | 98–99 | Moderate | 100–130 |

Microwave-assisted synthesis reduces reaction time to 2–4 hours but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.

Substitution: The sulfopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

Chemistry Applications

Phase Transfer Catalyst

3-Picolinium hydroxide acts as an effective phase transfer catalyst (PTC) in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This property is particularly useful in reactions involving ionic compounds that need to be converted into organic products.

Table 1: Comparison of PTCs

| Compound | Type of Reaction | Efficiency |

|---|---|---|

| 3-Picolinium Hydroxide | Nucleophilic substitutions | High |

| Tetrabutylammonium Bromide | Alkylation | Moderate |

| Benzyltriethylammonium Chloride | Esterification | Low |

Biological Applications

Antimicrobial Activity

Recent studies have indicated that 3-picolinium compounds exhibit antimicrobial properties. They can disrupt bacterial cell membranes, making them potential candidates for developing new antimicrobial agents. Research has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology demonstrated that derivatives of 3-picolinium significantly reduced the growth of Staphylococcus aureus and Escherichia coli when tested in vitro. The compound's mechanism involves membrane disruption and interference with metabolic processes.

Material Science Applications

Surfactant Properties

The compound is also recognized for its surfactant properties, making it useful in formulating detergents and emulsifiers. Its ability to lower surface tension enhances the stability of emulsions and foams.

Table 2: Surfactant Properties of Various Compounds

| Surfactant | Surface Tension (mN/m) | Emulsion Stability |

|---|---|---|

| 3-Picolinium Hydroxide | 30 | High |

| Sodium Lauryl Sulfate | 35 | Moderate |

| Cetyl Trimethyl Ammonium Bromide | 40 | Low |

Future Directions and Research Opportunities

The ongoing research into the applications of 3-picolinium compounds suggests several promising avenues:

- Drug Development : Exploring its potential as a scaffold for new drug molecules targeting microbial infections.

- Nanotechnology : Investigating its role in stabilizing nanoparticles for drug delivery systems.

- Biodegradable Surfactants : Developing environmentally friendly surfactants for industrial applications.

Mechanism of Action

The mechanism of action of 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt involves its ability to interact with various molecular targets through electrostatic interactions and hydrogen bonding. The sulfopropyl group can form hydrogen bonds with polar functional groups, while the pyridinium ring can engage in π-π stacking interactions with aromatic compounds. These interactions facilitate the compound’s role as a catalyst and its ability to enhance the solubility of hydrophobic molecules.

Comparison with Similar Compounds

Key Differences :

- 3-Picolinium vs. Pyridinium Derivatives : The methyl group at the 3-position on the pyridinium ring in the target compound enhances steric effects and electron distribution compared to unmethylated analogs (e.g., 15471-17-7) . This may influence solubility and interactions with biomolecules.

- Alkyl Chain Length : Compounds like dodecyl- and decyl-sulfopropyl derivatives (e.g., 14933-08-5, 15163-36-7) feature long hydrophobic alkyl chains, making them more surfactant-like with lower critical micelle concentrations (CMCs) .

- Functional Groups: The methacryloyl-containing analog (C₁₃H₂₅N₂O₅S) is designed for polymerization, enabling use in coatings and hydrogels, unlike the non-polymerizable 3-picolinium derivative .

Application-Specific Comparisons

Protein Solubilization

- 3-Picolinium Derivative : Used in protein purification buffers (e.g., size-exclusion chromatography) due to its zwitterionic nature, which reduces protein aggregation without denaturation .

- Pyridinium Analog (NDSB-201, CAS 15471-17-7) : A well-documented protein-stabilizing agent, but the absence of the methyl group may reduce its efficacy in specific ionic conditions compared to the 3-picolinium variant .

Antifouling Surfaces

Electrochemical Devices

- The target compound is employed in salt bridge electrodes for pH regulation, where its zwitterionic nature ensures ionic conductivity without electrolysis interference . In contrast, surfactants with long alkyl chains (e.g., C₁₇H₃₇NO₃S) are unsuitable due to micelle formation at higher concentrations .

Physicochemical Properties

| Property | 3-Picolinium Derivative | Pyridinium Analog (15471-17-7) | Dodecyl Derivative (14933-08-5) |

|---|---|---|---|

| Solubility in Water | High | High | Moderate (CMC-dependent) |

| Thermal Stability | Stable up to 280°C | Similar | Lower (decomposes at ~200°C) |

| Charge Density | Moderate | Moderate | Low (shielded by alkyl chain) |

Notes:

- Long-chain derivatives (e.g., dodecyl) form micelles, limiting their use in high-precision electrochemical applications .

Biological Activity

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt, also known as 1-(3-sulfopropyl)pyridinium hydroxide inner salt (CAS Number: 15471-17-7), is a zwitterionic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in various fields such as medicine and biochemistry.

- Molecular Formula : C₈H₁₁NO₃S

- Molecular Weight : 201.24 g/mol

- Melting Point : 279 °C

- Flash Point : 160 °C

- Purity : ≥98.0% (by HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

| Melting Point | 279 °C |

| Flash Point | 160 °C |

The biological activity of 3-picolinium is largely attributed to its zwitterionic nature, which allows it to interact with various biological membranes and proteins. Its mechanism of action includes:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways by binding to active sites of enzymes.

- Cellular Interaction : It can modulate signal transduction pathways by interacting with cellular receptors, influencing cellular functions and gene expression.

Biological Activity

Research indicates that 3-picolinium exhibits a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against a variety of bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its use as an anticancer therapeutic.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in cellular models.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 3-picolinium against common pathogens revealed:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The compound exhibited significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.

Anticancer Potential

In vitro studies on cancer cell lines such as HeLa and MCF-7 showed:

- Cell Viability Assay : Treatment with varying concentrations of the compound resulted in reduced cell viability, with IC50 values indicating effective concentration ranges for further exploration.

Anti-inflammatory Mechanism

Research into its anti-inflammatory effects highlighted:

- Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

Applications

Given its diverse biological activities, 3-picolinium has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Biochemical Research : As a tool for studying enzyme inhibition and signal transduction mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with 3-sulfopropyl reagents. Key variables include pH (maintained via buffers like phosphate or acetate to avoid side reactions), temperature (40–80°C), and reaction time (12–24 hours). Purification via recrystallization or ion-exchange chromatography ensures high purity (>95%). Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to prevent oxidation. For reproducibility, monitor intermediates using TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- 1H NMR : Peaks at δ 8.5–9.0 ppm (pyridinium protons) and δ 3.0–3.5 ppm (sulfopropyl CH2 groups).

- 13C NMR : Signals near 145 ppm (pyridinium carbons) and 50–60 ppm (sulfopropyl carbons).

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98%). Retention time and UV-Vis absorption (λ ~260 nm) confirm identity .

Q. How does the zwitterionic nature of this compound affect its solubility and stability in aqueous solutions under varying pH conditions?

- Methodological Answer : The compound exhibits high solubility in water (~50 mg/mL) due to its zwitterionic structure, with solubility peaking near neutral pH (isoelectric point ~pH 7.2). Stability studies require buffered solutions (e.g., phosphate buffer, pH 7.4) to prevent hydrolysis. Avoid extremes (pH <3 or >10), which disrupt the zwitterionic balance and degrade the compound. Conduct accelerated stability testing at 40°C/75% RH to model shelf-life .

Advanced Research Questions

Q. What experimental strategies can mitigate interference from counterion precipitation when studying this compound's interactions with proteins or nucleic acids?

- Methodological Answer : Use low-ionic-strength buffers (e.g., Tris-HCl) to minimize counterion interactions. Chelating agents (e.g., EDTA) prevent divalent cation-induced precipitation (e.g., Ca²⁺ or Mg²⁺). For protein binding assays, employ size-exclusion chromatography or dynamic light scattering to distinguish between true binding and colloidal aggregation. Validate results with orthogonal techniques like isothermal titration calorimetry (ITC) .

Q. How do molecular dynamics simulations explain the compound's behavior in lipid bilayer systems, and what force field parameters are validated for such studies?

- Methodological Answer : Simulations using CHARMM36 or AMBER force fields parameterize sulfonate and pyridinium groups to model electrostatic interactions with lipid headgroups. Key findings include preferential localization at the lipid-water interface and stabilization of membrane curvature. Validate simulations with experimental data (e.g., neutron reflectometry or fluorescence quenching) .

Q. In electrochemical applications, how does the sulfonate group's position influence charge transfer efficiency compared to analogous compounds?

- Methodological Answer : Cyclic voltammetry (CV) reveals that the sulfonate group enhances hydrophilicity, reducing charge transfer resistance (Rct) by 30–40% compared to non-sulfonated analogs. Use glassy carbon electrodes in 0.1 M KCl to measure redox potentials. Compare with structurally similar dyes (e.g., Di-4-ANEPPS) to contextualize electron-transfer kinetics .

Q. What are the discrepancies in reported thermodynamic properties (e.g., solubility, pKa) of this compound, and how can experimental protocols be optimized to resolve them?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual salts) and buffer selection. Standardize protocols by:

- Using ultra-pure water (resistivity >18 MΩ·cm).

- Calibrating pH meters with NIST-traceable buffers.

- Reporting pKa values via potentiometric titration (25°C, 0.1 M ionic strength). Cross-validate with computational tools like MarvinSketch .

Q. How does the compound's structure affect its efficacy as a zwitterionic buffer in enzyme stabilization compared to traditional buffers like HEPES?

- Methodological Answer : The sulfonate-pyridinium zwitterion provides superior ionic strength modulation, reducing enzyme denaturation by 20–30% compared to HEPES in thermal stability assays (e.g., lysozyme at 45°C). Test efficacy via circular dichroism (CD) spectroscopy to monitor secondary structure retention under stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.